molecular formula C18H24ClNO5 B14020594 2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol CAS No. 6267-60-3

2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol

Cat. No.: B14020594
CAS No.: 6267-60-3
M. Wt: 369.8 g/mol
InChI Key: VVBPZEJUHYEOLR-UHFFFAOYSA-N
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Description

2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol is an organic compound characterized by the presence of two dimethoxyphenyl groups attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol typically involves the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form 2-nitro-1,2-bis(2,3-dimethoxyphenyl)ethanol. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol is unique due to the presence of two dimethoxyphenyl groups and an amino alcohol structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

6267-60-3

Molecular Formula

C18H24ClNO5

Molecular Weight

369.8 g/mol

IUPAC Name

2-amino-1,2-bis(2,3-dimethoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C18H23NO5.ClH/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4;/h5-10,15-16,20H,19H2,1-4H3;1H

InChI Key

VVBPZEJUHYEOLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(C2=C(C(=CC=C2)OC)OC)O)N.Cl

Origin of Product

United States

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